3-Amino-2-methyl-N-1,3-thiazol-2-ylbenzamide
Overview
Description
3-Amino-2-methyl-N-1,3-thiazol-2-ylbenzamide: is an organic compound that features a benzamide core substituted with an amino group, a methyl group, and a thiazole ring. The thiazole ring, a five-membered heterocyclic motif comprising sulfur and nitrogen atoms, is a significant platform in a number of medicinally relevant molecules
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Thiazole derivatives are known to exhibit a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Analysis
Biochemical Properties
3-amino-2-methyl-N-(1,3-thiazol-2-yl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound can undergo electrophilic and nucleophilic substitutions, which are crucial for its biochemical interactions . The compound has been shown to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis of neurotransmitters .
Cellular Effects
3-amino-2-methyl-N-(1,3-thiazol-2-yl)benzamide affects various cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to changes in cellular functions. For example, it can affect the synthesis of neurotransmitters, thereby impacting neuronal function .
Molecular Mechanism
The molecular mechanism of 3-amino-2-methyl-N-(1,3-thiazol-2-yl)benzamide involves its interaction with biomolecules at the molecular level. The thiazole ring’s aromaticity allows it to participate in various binding interactions with enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-amino-2-methyl-N-(1,3-thiazol-2-yl)benzamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of 3-amino-2-methyl-N-(1,3-thiazol-2-yl)benzamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity. At higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
3-amino-2-methyl-N-(1,3-thiazol-2-yl)benzamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of various biomolecules. The compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-amino-2-methyl-N-(1,3-thiazol-2-yl)benzamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its biochemical activity and overall efficacy .
Subcellular Localization
3-amino-2-methyl-N-(1,3-thiazol-2-yl)benzamide exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-methyl-N-1,3-thiazol-2-ylbenzamide typically involves the condensation of 2-methyl-3-nitrobenzoic acid with thioamide derivatives under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiazole ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available precursors. The process may include nitration, reduction, and cyclization steps, followed by purification through recrystallization or chromatography techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) on the benzamide core, converting it to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzamide and thiazole rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activities .
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules .
Medicine: The thiazole ring in the compound is a common motif in many pharmaceuticals, making it a valuable intermediate in drug discovery and development .
Industry: It is used in the production of dyes, agrochemicals, and as a precursor in the synthesis of materials with specific electronic properties .
Comparison with Similar Compounds
Benzothiazole: Another thiazole derivative with significant biological activity.
Thiazole: The parent compound of the thiazole family, known for its versatility in medicinal chemistry.
Uniqueness: 3-Amino-2-methyl-N-1,3-thiazol-2-ylbenzamide is unique due to the specific substitution pattern on the benzamide core and the presence of the thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-amino-2-methyl-N-(1,3-thiazol-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-7-8(3-2-4-9(7)12)10(15)14-11-13-5-6-16-11/h2-6H,12H2,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVQFZRVHJIGLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C(=O)NC2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588253 | |
Record name | 3-Amino-2-methyl-N-(1,3-thiazol-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402585-79-9 | |
Record name | 3-Amino-2-methyl-N-(1,3-thiazol-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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